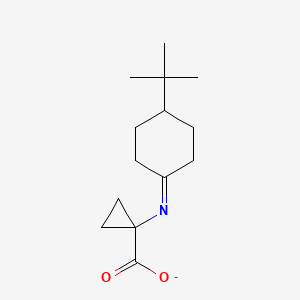
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to an aminocyclopropanecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate typically involves the reaction of 4-tert-butylcyclohexanone with appropriate amines and carboxylate derivatives under controlled conditions. One common method includes the use of reductive amination, where 4-tert-butylcyclohexanone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropanecarboxylate moiety, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate include:
- (4-Tert-butylcyclohexylidene)amino 3-nitrobenzoate
- (4-Tert-butylcyclohexylidene)amino 4-nitrobenzoate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H22NO2- |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
1-[(4-tert-butylcyclohexylidene)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)10-4-6-11(7-5-10)15-14(8-9-14)12(16)17/h10H,4-9H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
TZMFFBXQIFNMTM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1CCC(=NC2(CC2)C(=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















